molecular formula C22H17BrN2OS2 B11535671 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide

Cat. No.: B11535671
M. Wt: 469.4 g/mol
InChI Key: QSWFHIUTAJNYIF-UHFFFAOYSA-N
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Description

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE: is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Potential applications in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Potential therapeutic applications due to its structural similarity to known pharmacophores.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole core is known to interact with various biological macromolecules, potentially inhibiting their function or altering their activity. The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

  • N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHOXYBENZAMIDE
  • N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-CHLOROBENZAMIDE

Uniqueness:

  • The presence of the methyl group in the benzamide moiety can influence the compound’s physical and chemical properties, such as solubility and reactivity.
  • The specific arrangement of functional groups in N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE may confer unique biological activity compared to its analogs.

This detailed article provides a comprehensive overview of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17BrN2OS2

Molecular Weight

469.4 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-methylbenzamide

InChI

InChI=1S/C22H17BrN2OS2/c1-14-2-6-16(7-3-14)21(26)24-18-10-11-19-20(12-18)28-22(25-19)27-13-15-4-8-17(23)9-5-15/h2-12H,13H2,1H3,(H,24,26)

InChI Key

QSWFHIUTAJNYIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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